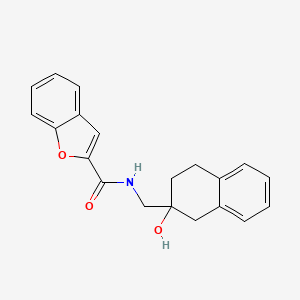

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, and a tetrahydronaphthalen moiety, which is a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and tetrahydronaphthalen moieties would contribute to the aromaticity of the compound .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, tetrahydronaphthalene can react with nitrobenzoyl chloride .Applications De Recherche Scientifique

Pharmacological Characterization and Potential Therapeutic Uses

Antidepressant Potential : A compound structurally similar to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide, described as combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, has been identified as a putative novel antidepressant. This profile suggests potential utility in treating depression (Meyer et al., 1995).

Selective α2-Adrenoceptor Antagonism : Another study evaluated a compound for its ability to block serotonin uptake and α2-adrenoceptors in vivo, indicating its antidepressant potential (Giardina et al., 1995).

Chemical Synthesis and Structural Analysis

Synthesis of Derivatives : Research on the synthesis and evaluation of benzo[H]quinazoline derivatives, including a compound structurally similar to this compound, has shown properties relevant for antineoplastic and antimonoamineoxidase activities (Markosyan et al., 2010).

Pharmacological Examination of Analogues : The role of the dioxole ring oxygen atoms in interacting with serotonin and catecholamine uptake carriers was explored in benzofuran, indan, and tetralin analogues, providing insights into the modulation of selectivity for serotonin versus catecholamine uptake carriers (Monte et al., 1993).

Bioorganic Chemistry and Drug Design

Glycogen Phosphorylase Inhibitors : A study on N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound with a hydroxy moiety similar to the subject compound, found potent inhibitory activity against glycogen phosphorylase, suggesting implications for diabetes treatment (Onda et al., 2008).

Dopamine Receptor Imaging Agents : Research on iodobenzamide analogues with fused ring systems indicated potential for developing new dopamine receptor imaging agents, with specific analogues showing promise for CNS D-2 dopamine receptor imaging (Murphy et al., 1990).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide Related compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by This compound Related compounds have been found to have diverse biological activities, affecting various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The molecular weight of a related compound, 1,2,3,4-tetrahydronaphthalene, is 1322023 , which may provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-19(18-11-15-6-3-4-8-17(15)24-18)21-13-20(23)10-9-14-5-1-2-7-16(14)12-20/h1-8,11,23H,9-10,12-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDBVWTXBFNSQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2445939.png)

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2445943.png)

![2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B2445948.png)

![6-(4-Chlorophenyl)-2-[1-(cyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2445951.png)